

Technical Support Center: L319 In Vivo Applications

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Compound of Interest

Compound Name: L319

Cat. No.: B15578489

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This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the biodegradable ionizable lipid **L319** in lipid nanoparticle (LNP) formulations for in vivo applications, with a focus on minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is **L319** and why is it used in LNP formulations?

A1: **L319**, with the chemical name di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, is a biodegradable ionizable lipid. It is a derivative of the well-characterized lipid DLin-MC3-DMA. **L319** was developed to have an improved safety profile for in vivo applications. Its key feature is a biocleavable ester linkage within its hydrophobic tails, which allows for rapid degradation and clearance from the body, thereby reducing the potential for toxicity associated with lipid accumulation.[1][2][3]

Q2: How does the biodegradability of **L319** contribute to lower in vivo toxicity?

A2: The ester linkages in the **L319** molecule are susceptible to hydrolysis by endogenous esterases. This enzymatic degradation breaks down **L319** into smaller, water-soluble metabolites. These metabolites are believed to be substrates for the natural β -oxidation pathway of fatty acids.[3] This rapid metabolism and subsequent excretion significantly reduces the half-life of the lipid in tissues such as the liver and spleen, mitigating the risk of dose-dependent toxicity that can be observed with non-biodegradable ionizable lipids.[3][4]

Q3: What are the primary mechanisms of in vivo toxicity associated with ionizable lipid nanoparticles?

A3: The in vivo toxicity of ionizable LNPs is often linked to the activation of the innate immune system. The ionizable lipids, particularly their tertiary amine headgroups, can be recognized by pattern recognition receptors, such as Toll-like receptor 4 (TLR4).^{[1][3][5]} This can trigger a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines, potentially resulting in a cytokine release syndrome.^{[3][6][7]} This inflammatory response can manifest as hepatotoxicity, characterized by elevated liver enzymes (ALT and AST), and other systemic effects.^{[6][8]}

Q4: How does the in vivo efficacy of **L319**-LNPs compare to formulations with non-biodegradable lipids like DLin-MC3-DMA?

A4: While **L319** was designed for improved safety, this can sometimes be accompanied by a modest decrease in delivery efficiency compared to its non-biodegradable counterparts like DLin-MC3-DMA. For instance, one study noted that a biodegradable version of MC3, **L319**, was less efficient in siRNA delivery (IC₅₀ of 0.01 mg/kg) but had a better safety profile.^[1] Researchers should therefore optimize **L319**-LNP formulations to achieve a balance between acceptable therapeutic efficacy and minimized toxicity for their specific application.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Higher than expected in vivo toxicity (e.g., elevated liver enzymes, weight loss)	1. Suboptimal LNP formulation leading to instability or aggregation. 2. High dose of L319-LNP administered. 3. Contamination of reagents with endotoxins (e.g., from bacteria).	1. Ensure proper formulation parameters (e.g., using microfluidic mixing for consistent particle size and PDI). Characterize LNPs thoroughly (size, zeta potential, encapsulation efficiency) before in vivo use. 2. Perform a dose-response study to determine the optimal therapeutic window for your specific application. Consider that the maximum tolerated dose may vary between different animal models. 3. Use endotoxin-free reagents and sterile techniques throughout the LNP formulation and administration process. Test final LNP formulation for endotoxin levels.
Lower than expected therapeutic efficacy	1. Inefficient encapsulation of the nucleic acid payload. 2. LNP instability leading to premature release of the payload. 3. The inherent delivery efficiency of L319 may be lower for the target cell type compared to other lipids.	1. Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid). 2. Assess the stability of your L319-LNP formulation at physiological pH and temperature. The inclusion of helper lipids like DSPC and cholesterol is crucial for stability. 3. Consider slight modifications to the LNP composition, such as the helper lipid or PEG-lipid, which

can influence biodistribution and cellular uptake.

Variability in experimental results between batches

1. Inconsistent LNP formulation. 2. Aggregation of LNPs upon storage.

1. Utilize a controlled and reproducible formulation method, such as microfluidics, to ensure batch-to-batch consistency in particle size and encapsulation efficiency.[\[9\]](#) 2. Store L319-LNPs at an appropriate temperature (e.g., 4°C for short-term, or frozen for long-term with a cryoprotectant) and re-characterize particle size before each experiment to check for aggregation.[\[10\]](#)

Quantitative Data Summary

The following tables provide a summary of representative quantitative data related to the in vivo performance and toxicity of ionizable lipid nanoparticles. While specific head-to-head comparative data for **L319** across all toxicity parameters is not available in a single source, the data below from closely related lipids illustrates the typical assessments performed and the expected trends for a biodegradable lipid like **L319** compared to a non-biodegradable predecessor.

Table 1: In Vivo Clearance of ¹⁴C-labeled **L319** in Rats Following a Single Intravenous Administration

Time Post-Administration	Cumulative % of Injected Dose in Urine (Mean \pm SD)	Cumulative % of Injected Dose in Feces (Mean \pm SD)
0-12 hours	30 \pm 5	< 5
12-24 hours	35 \pm 6	40 \pm 8
24-48 hours	38 \pm 6	50 \pm 9
48-72 hours	40 \pm 7	55 \pm 10
Data is representational and derived from descriptions in the literature. [4]		

Table 2: Comparative In Vivo Hepatotoxicity Markers in Mice (5 mg/kg IV Dose)

LNP Formulation	Alanine Aminotransferase (ALT) (U/L)	Aspartate Aminotransferase (AST) (U/L)	Total Bile Acids ($\mu\text{mol/L}$)
PBS (Control)	35 ± 8	80 ± 15	5 ± 2
DLin-MC3-DMA LNP	50 ± 12	100 ± 20	8 ± 3
ALC-0315 LNP (Non- biodegradable)	250 ± 50	400 ± 75	30 ± 10

This table presents comparative data for DLin-MC3-DMA and another non-biodegradable lipid, ALC-0315, to illustrate the type of data generated in such studies. L319, being biodegradable, would be expected to show toxicity markers closer to or lower than DLin-MC3-DMA under similar conditions.[\[8\]](#)

Experimental Protocols

1. L319-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of L319-LNPs encapsulating mRNA or siRNA using a microfluidic device.

- Materials:
 - L319 (in ethanol)
 - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

- Cholesterol (in ethanol)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) (in ethanol)
- Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Ethanol, molecular biology grade
- Nuclease-free water
- Microfluidic mixing device and pumps
- Procedure:
 - Prepare a lipid stock solution in ethanol containing **L319**, DSPC, cholesterol, and PEG-DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).
 - Prepare the aqueous phase by diluting the nucleic acid in the citrate buffer to the desired concentration.
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
 - Pump the two solutions through the microfluidic mixer at a set flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate.
 - Collect the resulting LNP solution.
 - Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.
 - Sterile-filter the final LNP formulation through a 0.22 μm filter.
 - Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

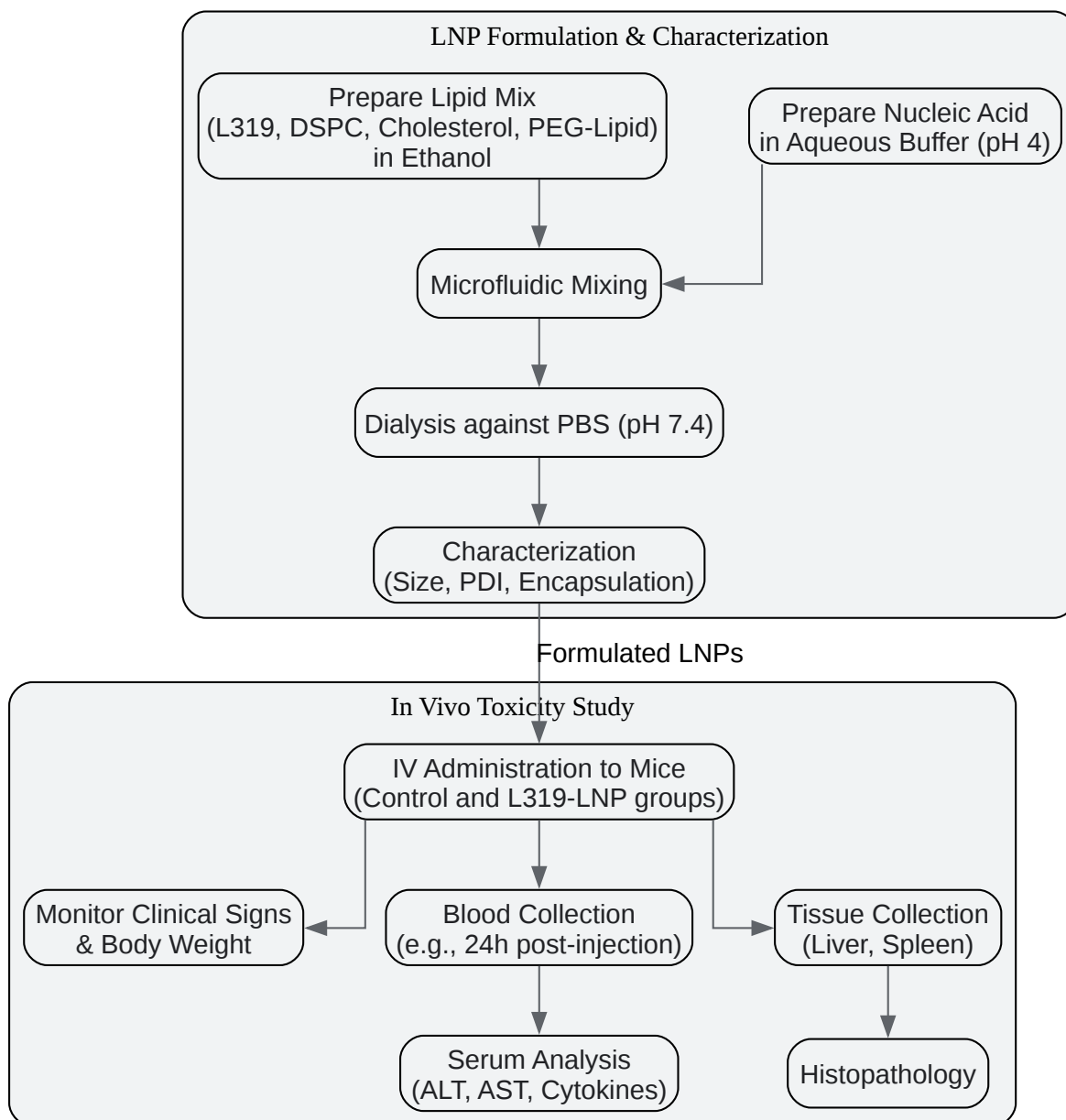
2. In Vivo Toxicity Assessment in Mice

This protocol outlines a basic procedure for evaluating the acute toxicity of **L319**-LNPs following intravenous administration in mice.

- Materials:
 - **L319**-LNP formulation in PBS
 - Control group (PBS)
 - C57BL/6 mice (or other appropriate strain)
 - Blood collection tubes (e.g., serum separator tubes)
 - Reagents for ALT and AST measurement
 - Materials for tissue fixation (e.g., 10% neutral buffered formalin) and histopathology
- Procedure:
 - Acclimate animals for at least one week before the study.
 - Divide mice into groups (e.g., PBS control, low-dose **L319**-LNP, high-dose **L319**-LNP).
 - Administer the **L319**-LNP formulation or PBS via tail vein injection. A typical injection volume is 100 μ L.
 - Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) at regular intervals.
 - At a predetermined time point (e.g., 24 or 48 hours post-injection), collect blood via cardiac puncture or another approved method.
 - Process the blood to obtain serum.
 - Measure serum levels of ALT and AST using a commercial kit or a clinical chemistry analyzer.[\[11\]](#)[\[12\]](#)
 - Euthanize the animals and perform a necropsy.

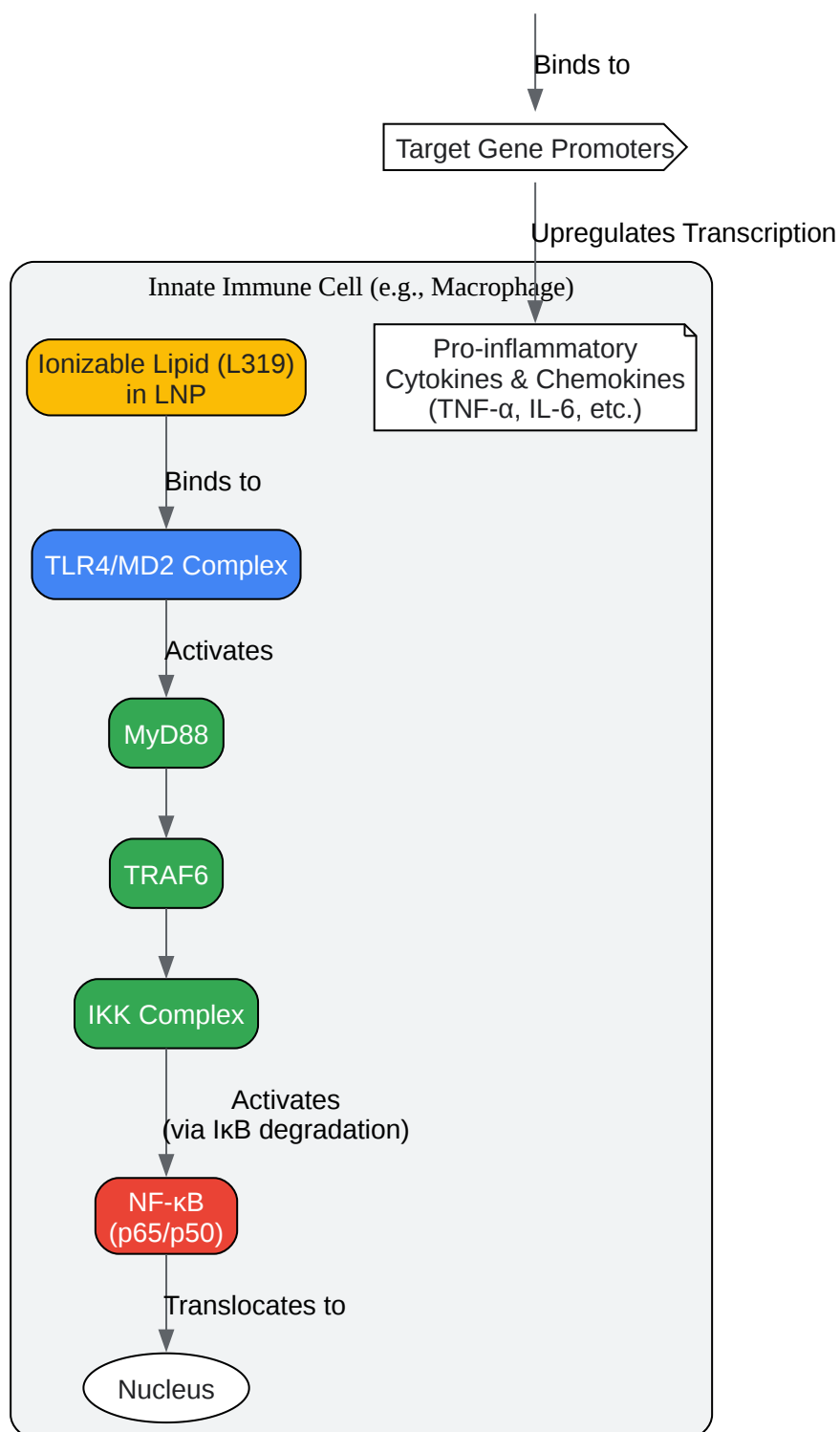
- Collect organs, particularly the liver and spleen, and fix them in formalin for histopathological analysis to assess for any tissue damage or immune cell infiltration.

Visualizations



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Figure 1: Experimental workflow for **L319**-LNP formulation and in vivo toxicity assessment.



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